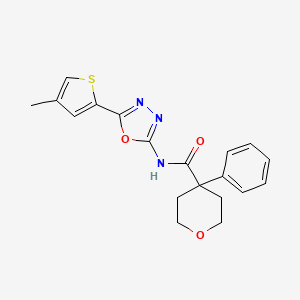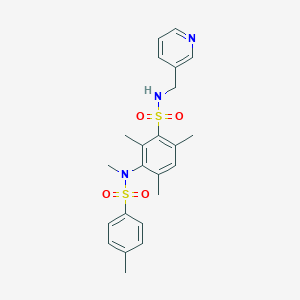![molecular formula C19H16BrN3O B2611663 N-([2,4'-bipyridin]-3-ylmethyl)-2-(4-bromophenyl)acetamide CAS No. 2034432-64-7](/img/structure/B2611663.png)
N-([2,4'-bipyridin]-3-ylmethyl)-2-(4-bromophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-([2,4'-bipyridin]-3-ylmethyl)-2-(4-bromophenyl)acetamide, also known as BPA, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a small molecule inhibitor that has shown promising results in the treatment of various diseases, such as cancer and diabetes.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Medicinal Chemistry Applications
Compounds with structural similarities, such as acetamide derivatives, play a significant role in medicinal chemistry due to their versatile bioactivity. For instance, derivatives have been synthesized and assessed for antimicrobial activity, showcasing the importance of acetamide functionalities in developing new therapeutic agents (Fahim & Ismael, 2019). Moreover, such compounds have been evaluated for cytotoxic, anti-inflammatory, analgesic, and antipyretic activities, indicating their potential in drug development for treating various diseases (Rani, Pal, Hegde, & Hashim, 2016).
Environmental and Analytical Chemistry
The environmental impact and analytical detection of pharmaceuticals, including acetaminophen derivatives, are crucial areas of research. Studies on the degradation pathways and removal techniques for acetaminophen highlight the environmental persistence and potential ecotoxicological effects of such compounds, as well as the need for efficient water treatment methods to ensure public health and environmental safety (Qi et al., 2020). This underscores the significance of understanding the chemical behavior and ecological implications of acetamide derivatives.
Biochemical and Pharmacological Mechanisms
Acetamide derivatives and related molecules have been explored for their biochemical mechanisms of action and pharmacological effects. For example, the conversion of acetaminophen into bioactive metabolites involves specific enzymatic pathways, revealing insights into drug metabolism and its implications for therapeutic efficacy and safety (Högestätt et al., 2005). Such research is foundational for developing drugs with optimized pharmacokinetic profiles and reduced adverse effects.
Molecular Design and Drug Development
The structural features of acetamide derivatives have been leveraged in the design and synthesis of new compounds with potential anticancer activities. Molecular docking and dynamics simulation studies on these derivatives offer insights into their interaction with biological targets, facilitating the development of more effective and selective therapeutic agents (Sharma et al., 2018).
Propiedades
IUPAC Name |
2-(4-bromophenyl)-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O/c20-17-5-3-14(4-6-17)12-18(24)23-13-16-2-1-9-22-19(16)15-7-10-21-11-8-15/h1-11H,12-13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMOINGLDIGZHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=NC=C2)CNC(=O)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile](/img/structure/B2611580.png)
![(3S,4R)-3-(methylamino)-4-[(4-methylphenyl)sulfonyl]thiolane-1,1-dione](/img/structure/B2611581.png)

![6-Hydroxy-2-{[4-(methylethyl)phenyl]methylene}-7-[(4-methylpiperazinyl)methyl] benzo[b]furan-3-one](/img/structure/B2611585.png)
![N-{1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl}prop-2-enamide](/img/structure/B2611586.png)

![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide](/img/structure/B2611589.png)
![6-chloro-N-{[(2R,3S)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)oxolan-3-yl]methyl}pyridine-2-carboxamide](/img/structure/B2611591.png)

![N-({[(4-chlorobenzyl)oxy]imino}methyl)-4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}benzenecarboxamide](/img/structure/B2611597.png)

![Methyl 5-cyano-6-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-4-(2-fluorophenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2611600.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2611603.png)